{[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride
Overview
Description
{[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a propylamine moiety. This compound is often used in various chemical reactions and has applications in scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting benzyl alcohol with a phenol derivative in the presence of a base such as sodium hydroxide.
Attachment of the Propylamine Moiety: The propylamine group can be attached to the benzyloxyphenyl intermediate through a reductive amination reaction. This involves reacting the benzyloxyphenyl compound with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amine groups.
Substitution: Introduction of nitro, sulfonyl, or halogen groups to the aromatic ring.
Scientific Research Applications
{[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {[4-(Methoxy)phenyl]methyl}(propyl)amine hydrochloride
- {[4-(Ethoxy)phenyl]methyl}(propyl)amine hydrochloride
- {[4-(Butoxy)phenyl]methyl}(propyl)amine hydrochloride
Uniqueness
{[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride is unique due to the presence of the benzyloxy group, which provides distinct electronic and steric properties compared to other alkoxy derivatives. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-2-12-18-13-15-8-10-17(11-9-15)19-14-16-6-4-3-5-7-16;/h3-11,18H,2,12-14H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYZJVQULRPEKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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